molecular formula C23H34N4O4S B2725097 N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4-dimethoxybenzene-1-sulfonamide CAS No. 946244-81-1

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B2725097
CAS No.: 946244-81-1
M. Wt: 462.61
InChI Key: IMZDLMDYGOUOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a dimethylaminophenyl group, a 4-methylpiperazine moiety, and a 2,4-dimethoxy-substituted benzene sulfonamide core.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O4S/c1-25(2)19-8-6-18(7-9-19)21(27-14-12-26(3)13-15-27)17-24-32(28,29)23-11-10-20(30-4)16-22(23)31-5/h6-11,16,21,24H,12-15,17H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZDLMDYGOUOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=C(C=C2)OC)OC)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a dimethylamino group, a piperazine ring, and a sulfonamide moiety. This unique configuration contributes to its biological interactions.

PropertyValue
Molecular FormulaC22H31N5O3S
Molecular Weight439.58 g/mol
IUPAC NameThis compound
CAS Number946366-57-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known to inhibit certain enzymes, particularly those involved in bacterial cell wall synthesis, which contributes to its antimicrobial properties . Additionally, the dimethylamino and piperazine components may enhance the compound's ability to penetrate cellular membranes and interact with various receptors.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound effectively inhibited the growth of various bacterial strains. The mechanism involves the inhibition of folate synthesis pathways critical for bacterial growth.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the piperazine ring is thought to play a role in enhancing cytotoxicity against tumor cells.

Cardiovascular Effects

A related study investigated the effects of benzene sulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that certain sulfonamide derivatives could significantly alter cardiovascular parameters, suggesting potential therapeutic applications in managing hypertension or other cardiovascular conditions .

Case Studies

  • Antimicrobial Activity Evaluation :
    • Objective : To assess the antimicrobial efficacy of this compound.
    • Method : Disk diffusion method against various bacterial strains.
    • Results : Showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.
  • Anticancer Research :
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
    • Method : MTT assay to measure cell viability post-treatment.
    • Results : A significant reduction in cell viability was observed at higher concentrations, with an increase in apoptotic markers.
  • Cardiovascular Study :
    • Objective : To determine the effects on coronary resistance.
    • Method : Isolated rat heart model assessing perfusion pressure changes.
    • Results : The compound demonstrated a dose-dependent decrease in perfusion pressure, indicating potential for cardiovascular applications .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Theoretical models suggest favorable absorption characteristics with moderate lipophilicity, which may enhance bioavailability.

ParameterValue
AbsorptionModerate
DistributionHigh volume distribution
MetabolismPhase II bioconjugation
ExcretionRenal

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

5-Bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}furan-2-carboxamide (G500-0406)
  • Core Structure : Replaces the sulfonamide with a furan-2-carboxamide and introduces a bromo substituent.
  • Molecular Weight : 435.36 g/mol.
  • The bromo substituent could enhance lipophilicity, affecting membrane permeability .
N-{5-[(Dimethylamino)sulfonyl]-2-methylphenyl}cyclohexanecarboxamide
  • Core Structure: Retains the dimethylaminosulfonyl group but attaches it to a cyclohexanecarboxamide.
  • Implications : The cyclohexane ring may improve metabolic stability, while the sulfonamide group maintains solubility. This highlights the versatility of sulfonamides in balancing hydrophilicity and lipophilicity .

Piperazine Ring Variations

N-{2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-ethyl-4-methylbenzene-1-sulfonamide
  • Core Structure : Incorporates a 4-(5-chloro-2-methylphenyl)piperazine and an oxoethyl group.
  • Implications : The chloro and methyl substituents on the phenyl ring may enhance target selectivity via steric or electronic effects. The oxoethyl group introduces a ketone, which could influence pharmacokinetics through increased polarity .
N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide Hydrochloride
  • Core Structure: Uses a morpholino-triazine scaffold with a dimethylaminoethyl group.
  • Implications: The morpholino groups improve solubility, while the triazine core may enhance binding to ATP pockets in kinases. This contrasts with the target compound’s dimethoxybenzene sulfonamide, which likely prioritizes π-π stacking interactions .

Sulfonamide Derivatives in Drug Design

N-(4-Methoxyphenyl)benzenesulfonamide
  • Core Structure: Simplifies the target compound by removing the piperazine and dimethylamino groups.
  • Implications: Demonstrates the foundational role of sulfonamides in bioactivity.
4-[4-(Diphenylmethylene)-1-piperidinyl]-1-hydroxybutyl]-2,2-dimethyl phenyl acetic acid
  • Core Structure : Replaces sulfonamide with a carboxylic acid and incorporates a diphenylmethylene-piperidine.
  • Implications : The carboxylic acid enhances solubility but may reduce cell permeability. The diphenylmethylene group could increase affinity for hydrophobic binding pockets .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Core Functional Groups Molecular Weight (g/mol) Key Modifications Potential Implications
Target Compound Sulfonamide, 4-methylpiperazine, dimethoxy ~493.5* N/A Optimized for kinase/receptor binding
5-Bromo-N-{...}furan-2-carboxamide (G500-0406) Carboxamide, bromo 435.36 Furan replacement, bromo addition Altered hydrogen bonding, increased lipophilicity
N-{2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-...sulfonamide Chlorophenyl, oxoethyl ~500* Chloro/methyl substituents, oxoethyl Enhanced selectivity, metabolic stability
N-(4-Methoxyphenyl)benzenesulfonamide Simple sulfonamide, methoxy ~277.3 No piperazine or dimethylamino Reduced complexity, limited BBB penetration

*Estimated based on structural similarity.

Research Findings and Implications

  • Piperazine Modifications : The 4-methylpiperazine in the target compound likely improves metabolic stability compared to unmethylated analogs (e.g., ) .
  • Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which may enhance target affinity compared to carboxamide derivatives (e.g., G500-0406) .
  • Aromatic Substitutents : The dimethoxy groups in the target compound could enhance π-π stacking with aromatic residues in target proteins, a feature absent in chloro/methyl-substituted analogs (e.g., ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.